molecular formula C17H14FNO4 B11052219 6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11052219
M. Wt: 315.29 g/mol
InChI Key: FSNSCIKEIJMVIC-UHFFFAOYSA-N
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Description

6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 6-fluoro-4-hydroxycoumarin.

    Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with 6-fluoro-4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 6-fluoro-3-(3-methoxyphenyl)-4H-chromen-4-one.

    Amidation: The intermediate is then subjected to an amidation reaction with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
  • N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide
  • 6-fluoro-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

Uniqueness

6-fluoro-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide is unique due to the specific combination of fluorine and methoxy groups, which enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H14FNO4

Molecular Weight

315.29 g/mol

IUPAC Name

6-fluoro-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C17H14FNO4/c1-22-12-4-2-3-11(8-12)19-17(21)16-9-14(20)13-7-10(18)5-6-15(13)23-16/h2-8,16H,9H2,1H3,(H,19,21)

InChI Key

FSNSCIKEIJMVIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

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